N-[(5-bromo-2-thienyl)methyleneamino]-2-methyl-3-furamide
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Overview
Description
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom attached to a thienyl group, which is further connected to a methylene bridge and a furohydrazide moiety
Preparation Methods
The synthesis of N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-methyl-3-furohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the thienyl group can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE can be compared with other similar compounds, such as:
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-THIOPHENECARBOHYDRAZIDE: This compound has a similar structure but contains a thiophene ring instead of a furan ring.
N’-[(5-BROMO-2-THIENYL)METHYLENE]-2-METHOXYBENZOHYDRAZIDE: This compound contains a methoxybenzene ring and has been studied for its potential as an antimicrobial agent.
N’-[(5-BROMO-2-THIENYL)METHYLENE]-2-CHLOROBENZOHYDRAZIDE: This compound contains a chlorobenzene ring and has been investigated for its anticancer properties.
Properties
Molecular Formula |
C11H9BrN2O2S |
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Molecular Weight |
313.17 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2S/c1-7-9(4-5-16-7)11(15)14-13-6-8-2-3-10(12)17-8/h2-6H,1H3,(H,14,15)/b13-6+ |
InChI Key |
PNJPDQJPCKRZDO-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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